

An In-depth Technical Guide to the Physical Properties of 1-Chlorocyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chlorocyclohexene

Cat. No.: B1361362

[Get Quote](#)

This guide provides a comprehensive overview of the key physical properties of **1-chlorocyclohexene**, a halogenated hydrocarbon with significant applications in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental context, and process visualizations to support advanced research and application.

Physical and Chemical Properties

1-Chlorocyclohexene (CAS No: 930-66-5) is a cyclic alkene with the chemical formula C_6H_9Cl .^[1] At room temperature, it exists as a clear, colorless, and volatile liquid.^[1] Its molecular structure, featuring a chlorine atom attached to a double bond within a six-membered ring, imparts unique reactivity and physical characteristics.

Quantitative Data Summary

The physical properties of **1-chlorocyclohexene** have been reported with some variability in the literature, which can be attributed to differences in measurement conditions and purity of the samples. The following table summarizes the reported values for its boiling point and density.

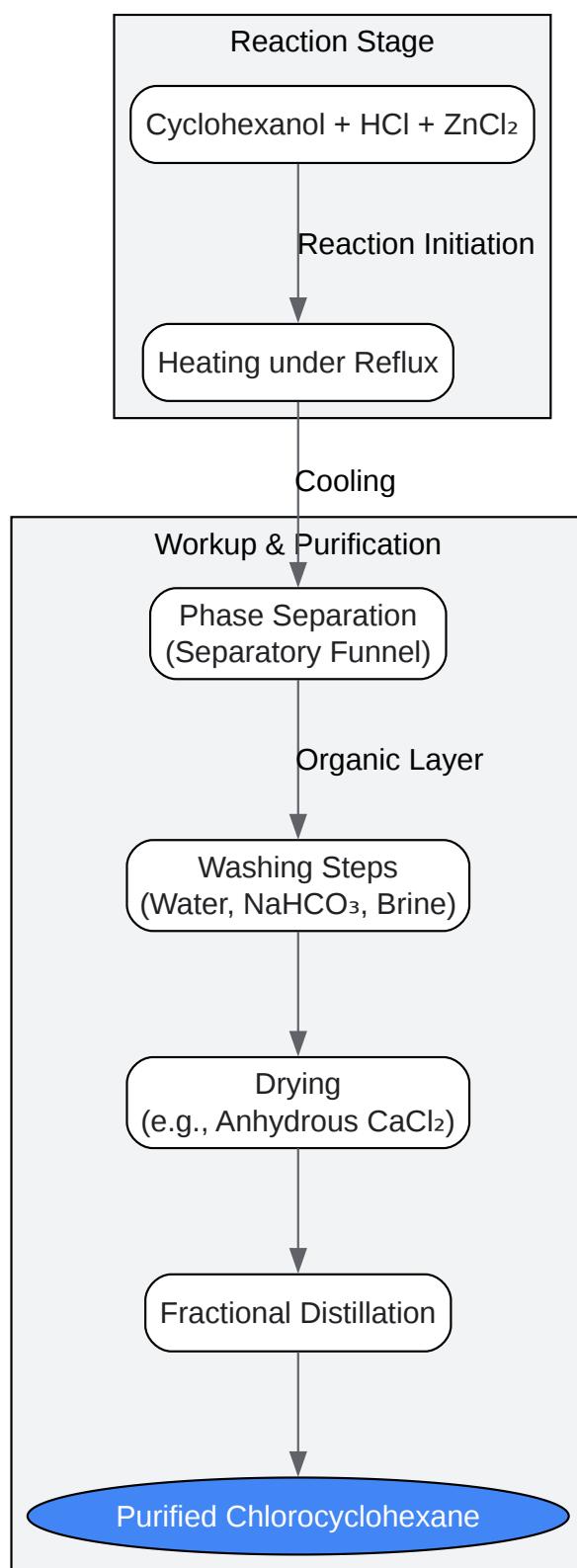
Physical Property	Reported Value	Source
Boiling Point	161.00 °C	[1]
142.7 °C at 760 mmHg	[2]	
~110.59 °C (estimate)	[3] [4] [5] [6]	
Density	0.9570 g/cm ³	[1]
1.02 g/cm ³	[2]	
1.0361 g/cm ³	[3] [4] [5] [6]	

Experimental Protocols: Synthesis of Halogenated Cyclohexanes

While specific experimental details for determining the boiling point and density of **1-chlorocyclohexene** are not extensively detailed in the provided search results, protocols for the synthesis of related chlorocyclohexane compounds offer insight into the laboratory procedures used for handling and purifying such substances. A common method for synthesizing chlorocyclohexane, a saturated analog, is via a nucleophilic substitution (SN1) reaction from cyclohexanol.

Example Protocol: Synthesis of Chlorocyclohexane from Cyclohexanol

This protocol describes a typical laboratory-scale synthesis which involves the reaction of cyclohexanol with hydrochloric acid, often catalyzed by zinc chloride. The resulting product is then purified.


- Reaction Setup: Cyclohexanol is reacted with concentrated hydrochloric acid and a Lewis acid catalyst like zinc chloride in a round-bottom flask equipped with a reflux condenser.[\[7\]](#)[\[8\]](#)
- Reflux: The reaction mixture is heated to reflux. This increases the reaction rate by allowing the reaction to be carried out at a controlled, elevated temperature.[\[8\]](#)
- Workup and Separation: After cooling, the organic layer containing the chlorocyclohexane product is separated from the aqueous layer using a separatory funnel.[\[8\]](#)[\[9\]](#)

- **Washing:** The organic layer is washed sequentially with water, a sodium bicarbonate or sodium carbonate solution to neutralize excess acid, and finally with a saturated sodium chloride solution to aid in the removal of water.[9]
- **Drying:** The crude product is dried over an anhydrous drying agent, such as anhydrous calcium chloride or sodium sulfate, to remove residual water.[9]
- **Purification:** The final product is purified by distillation to separate the chlorocyclohexane from any remaining starting material or byproducts.[10]

The physical properties of the purified product, such as boiling point and density, would then be determined using standard laboratory techniques like distillation under controlled pressure and pycnometry, respectively.

Process Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a chlorinated cyclohexane, which is a foundational procedure in many organic chemistry laboratories.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis and Purification of Chlorocyclohexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. americanelements.com [americanelements.com]
- 5. 930-66-5 CAS MSDS (1-Chlorocyclohexene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]
- 10. Chlorocyclohexane synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1-Chlorocyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361362#physical-properties-of-1-chlorocyclohexene-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com